3-Methylisoxazole-5-carboxylic acid
Overview
Description
3-Methylisoxazole-5-carboxylic acid is a versatile compound with significant interest in synthetic and medicinal chemistry due to its potential as a building block for various chemical transformations and biological activities.
Synthesis Analysis
Martins et al. (2002) reported a one-pot synthesis of 3-methylisoxazole-5-carboxamides from 3-methylisoxazole-5-carboxylic acid, demonstrating the compound's versatility for further functionalization (Martins et al., 2002). Additionally, Serebryannikova et al. (2019) described the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, highlighting a novel pathway for synthesizing carboxylic acid derivatives from isoxazole precursors (Serebryannikova et al., 2019).
Molecular Structure Analysis
Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives, offering insights into their molecular structure through X-ray diffraction and quantum-chemical DFT calculations (Jezierska et al., 2003).
Chemical Reactions and Properties
Ryng et al. (1999) explored the synthesis of 5-amino-3-methylisoxazole-4-carboxylic acid amides and their immunological activities, indicating the compound's reactivity towards forming biologically active derivatives (Ryng et al., 1999).
Physical Properties Analysis
Research on the physical properties of 3-methylisoxazole-5-carboxylic acid and its derivatives primarily focuses on their crystalline structure, solubility, and thermal behavior. The specific studies detailing these aspects were not highlighted in the current literature search, suggesting a gap or the need for direct analysis of source materials.
Chemical Properties Analysis
The chemical properties of 3-methylisoxazole-5-carboxylic acid include its reactivity with various nucleophiles, electrophiles, and its role in cyclization reactions to form novel heterocyclic compounds. Potkin et al. (2012) discussed the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, showcasing the compound's reactivity and potential for creating structurally diverse molecules (Potkin et al., 2012).
Scientific Research Applications
Thermal Isomerization and Mass Spectra Studies : Zhigulev et al. (1974) examined the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, observing thermal isomerization of the isoxazole ring in several derivatives (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
Synthesis of 3-Methylisoxazole-5-carboxamides : Martins et al. (2002) reported a one-pot synthesis method for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, offering a pathway for synthesizing these compounds from 3-methylisoxazole-5-carboxylic acid (Martins et al., 2002).
Immunological Activity : Ryng et al. (1999) synthesized 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, investigating their potential immunotropic activity in various immunological tests (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
Lipolysis Inhibition : Pereira and Holland (1967) studied 3-Methylisoxazole-5-carboxylic acid as a lipolysis inhibitor in vitro and in vivo. They observed resistance development in animals repeatedly administered with the compound (Pereira & Holland, 1967).
Synthesis and X-ray Crystallography : Jezierska et al. (2003) conducted experimental and theoretical investigations on 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt, exploring its potential as an antibacterial or antifungal agent (Jezierska et al., 2003).
Pd-Catalyzed C-H Bond Activation : Pasunooti et al. (2015) used derivatives of isoxazole-3-carboxamide and oxazole-4-carboxamide, including 5-methylisoxazole-3-carboxamide, for Pd-catalyzed C-H bond activation. This led to the synthesis of various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Immunological Activity and QSAR Studies : Ryng et al. (2001) prepared 4-imino derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and evaluated their immunological activities, supporting their findings with QSAR studies (Ryng, Zimecki, Fedorowicz, & Jezierska, 2001).
Safety And Hazards
When handling “3-Methylisoxazole-5-carboxylic acid”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured . In case of contact with skin or eyes, wash off immediately with plenty of water for at least 15 minutes and seek medical attention if skin irritation persists .
properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYCKAAQPHZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazole-5-carboxylic acid | |
CAS RN |
4857-42-5 | |
Record name | 3-Methyl-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4857-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylisoxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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